2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile
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Overview
Description
2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile is a synthetic compound characterized by its unique structure comprising an oxazine ring and multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile involves multiple steps. Key intermediates and reagents are often used to construct the oxazine ring and attach the substituents:
Formation of the Oxazine Ring: : Initial steps usually involve the formation of the oxazine ring structure using cyclization reactions. Reagents such as oxalyl chloride and amines might be involved.
Substitution Reactions: : Introduction of the dimethylamino and piperazino groups generally occurs through nucleophilic substitution reactions, often facilitated by catalysts like palladium on carbon.
Industrial Production Methods: Scaled-up industrial methods for this compound typically involve optimization of the reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo a variety of chemical reactions:
Oxidation: : Exposure to strong oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: : Reduction reactions using agents like sodium borohydride can modify certain functional groups.
Substitution: : The compound is prone to nucleophilic substitution, where the dimethylamino or piperazino groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halides and amines, often under basic or acidic conditions.
Major Products Formed
Oxidized derivatives: : New oxo- and hydroxy-substituted structures.
Reduced derivatives: : Modified amines or alcohols.
Substituted derivatives: : New compounds with varied functional groups.
Scientific Research Applications
2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile has numerous research applications:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Potentially studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: : Investigated for its pharmacological properties and potential as a drug candidate.
Industry: : Employed in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile exerts its effects involves:
Molecular Targets: : Interactions with specific proteins, enzymes, or receptors in biological systems.
Pathways: : Modulation of signaling pathways that regulate various cellular processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
In comparison to other similar compounds, 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile stands out due to its unique structural features and diverse functional groups.
Similar Compounds
2-(dimethylamino)-4-[4-(phenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile: : Lacks the additional dimethyl groups on the phenyl ring.
2-(methylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile: : Similar structure but with a methylamino group instead of a dimethylamino group.
These compounds share some reactivity and properties but differ in their specific interactions and applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity profile make it a valuable subject of study in various fields.
Properties
IUPAC Name |
2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazin-1-yl]-6-oxo-1,3-oxazine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-6-5-7-14(2)16(13)23-8-10-24(11-9-23)17-15(12-20)18(25)26-19(21-17)22(3)4/h5-7H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJXJDMOJNJLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=C(C(=O)OC(=N3)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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